2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a fluoro-phenyl group, a propoxy group, and two cyano groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-fluoro-benzaldehyde, malononitrile, and propylamine.
Introduction of Functional Groups: The amino group is introduced through nucleophilic substitution reactions, while the propoxy group is added via etherification reactions.
Final Cyclization: The final step involves cyclization to form the complete pyridine ring with all substituents in place.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to form primary amines.
Substitution: The fluoro-phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluoro-phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chloro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
- 2-Amino-4-(2-bromo-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
- 2-Amino-4-(2-methyl-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
Uniqueness
2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile is unique due to the presence of the fluoro-phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-propoxypyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-2-7-22-16-12(9-19)14(11(8-18)15(20)21-16)10-5-3-4-6-13(10)17/h3-6H,2,7H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPPIZXVRAKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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